molecular formula C15H12ClNS B503496 4-chlorobenzyl 1H-indol-2-yl sulfide

4-chlorobenzyl 1H-indol-2-yl sulfide

Cat. No.: B503496
M. Wt: 273.8g/mol
InChI Key: UHZNYECCUMJHLY-UHFFFAOYSA-N
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Description

4-chlorobenzyl 1H-indol-2-yl sulfide is a synthetic compound of significant interest in medicinal chemistry research, designed by hybridizing two privileged pharmacophores: the indole scaffold and a 4-chlorobenzyl sulfide group. The indole nucleus is a near-ubiquitous component in biologically active compounds and natural products, serving as a key structural motif in drugs exhibiting a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The strategic incorporation of the 4-chlorobenzyl group is a recognized medicinal chemistry tactic, as this moiety is frequently employed to enhance lipophilicity and modulate electron density, which can improve transmembrane diffusion and interaction with biological targets . While direct biological data on this specific compound is limited in the public domain, its structural framework provides a strong foundation for its research value. Its core application lies in its use as a chemical building block or intermediate for the design and synthesis of novel molecular entities, particularly in the development of potential antimicrobial agents . For instance, closely related 4-chlorobenzyl-functionalized indole and coumarin hybrids have demonstrated potent in vitro antibacterial activity, especially against Gram-negative strains like Pseudomonas aeruginosa, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The mechanism of action for such hybrids is often multifaceted; research on analogous compounds suggests potential interactions with bacterial DNA gyrase and the ability to disrupt bacterial cell membranes, leading to increased permeability, depolarization, and efflux of intracellular components . Therefore, 4-chlorobenzyl 1H-indol-2-yl sulfide represents a versatile chemical tool for researchers exploring new antibacterial frameworks to combat intractable bacterial resistance . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H12ClNS

Molecular Weight

273.8g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1H-indole

InChI

InChI=1S/C15H12ClNS/c16-13-7-5-11(6-8-13)10-18-15-9-12-3-1-2-4-14(12)17-15/h1-9,17H,10H2

InChI Key

UHZNYECCUMJHLY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 4-chlorobenzyl 1H-indol-2-yl sulfide typically involves the reaction of indole derivatives with chlorobenzyl halides or sulfonates. The compound's structure features an indole moiety, which is known for its versatility in biological applications. The presence of the chlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including 4-chlorobenzyl 1H-indol-2-yl sulfide. For instance, a recent study demonstrated that derivatives with indole structures exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The compound showed inhibitory concentration (IC50) values indicating significant antiproliferative activity against these cell lines, suggesting that it may act through mechanisms such as apoptosis induction or cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
4-Chlorobenzyl 1H-indol-2-yl sulfideHCT-1167.1 ± 0.07Apoptosis
4-Chlorobenzyl 1H-indol-2-yl sulfideMCF-710.5 ± 0.07Cell Cycle Arrest
4-Chlorobenzyl 1H-indol-2-yl sulfideHepG211.9 ± 0.05Apoptosis

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. A study synthesized a series of new indole-triazole conjugates that were evaluated for antimicrobial activity. While specific data on 4-chlorobenzyl 1H-indol-2-yl sulfide was not detailed, the structural similarities suggest potential efficacy against bacterial and fungal pathogens .

Study on Anticancer Activity

In a comprehensive study published in Nature Scientific Reports, researchers synthesized several indole derivatives and tested their anticancer activities against a panel of human tumor cell lines. The results indicated that compounds similar to 4-chlorobenzyl 1H-indol-2-yl sulfide exhibited selective cytotoxicity with minimal effects on normal cells, highlighting their potential as safe anticancer agents .

Investigation into Mechanisms of Action

Another investigation focused on the mechanisms underlying the anticancer effects of indole derivatives. The study revealed that certain compounds could inhibit key signaling pathways involved in cancer progression, including those related to tyrosine kinases such as Akt and EGFR. This suggests that compounds like 4-chlorobenzyl 1H-indol-2-yl sulfide may exert their effects by modulating these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Sulfur Connectivity

The sulfide group in 4-chlorobenzyl 1H-indol-2-yl sulfide distinguishes it from related compounds with alternative sulfur-based linkages:

  • Sulfonyl Acetamides : Compound 31 (), a 4-chlorobenzoyl-indole acetamide linked to a trifluoromethyl sulfonyl group, demonstrates how sulfonyl groups enhance metabolic stability and target affinity in anti-inflammatory analogs .
  • S-Benzylated Triazoles : describes 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine , where a benzylsulfanyl (-S-benzyl) group is attached to a triazole-indole hybrid. This highlights the versatility of sulfide linkages in heterocyclic systems .

Substituent Effects on Properties

  • Chlorine Substitution : The 4-chlorobenzyl group is a common feature in analogs (e.g., ), contributing to electron-withdrawing effects that may enhance binding interactions in biological targets .
  • Heterocyclic Modifications : Compound 11 () incorporates a benzo[1,3]dioxole moiety, which could improve lipophilicity and membrane permeability compared to simpler aryl groups .
  • Indole Ring Functionalization: ’s compound 31 includes a 5-methoxy group on the indole ring, a modification known to influence receptor selectivity in anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-chlorobenzyl 1H-indol-2-yl sulfide?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 1H-indole-2-thiol with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF or ethanol) under reflux with a base (e.g., K₂CO₃) to deprotonate the thiol group .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of indole to benzyl chloride) and reaction time (6–12 hours) .

Q. How can structural characterization of this compound be performed?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the indole NH proton (δ 10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and benzylic CH₂ (δ 4.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 302.06 for C₁₅H₁₁ClNS) .
  • Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What purification strategies are effective for removing byproducts?

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals (>95%) .
  • Chromatography : Employ silica gel chromatography with a gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate sulfides from unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

  • Catalytic Systems : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce substituents on the indole ring .
  • Solvent Effects : Compare yields in polar solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess steric and electronic influences on reaction kinetics .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time/temperature .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to analyze HOMO-LUMO gaps, charge distribution, and sulfide bond dissociation energies .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to guide drug design .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • SAR Studies :

  • Replace the 4-chlorobenzyl group with fluorobenzyl or methylbenzyl analogs to evaluate changes in antimicrobial or anticancer activity .
  • Introduce electron-withdrawing groups (NO₂, CF₃) to the indole ring to modulate redox potential and metabolic stability .
    • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC₅₀ values with substituent electronegativity .

Q. What strategies resolve contradictions in reported biological data?

  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and independent studies to identify outliers due to impurities (e.g., <95% purity) or assay variability .
  • Dose-Response Curves : Replicate experiments under standardized conditions (e.g., 72-hour incubation, 10% FBS in DMEM) to validate EC₅₀ values .

Methodological Challenges and Solutions

Q. How can low yields in large-scale synthesis be addressed?

  • Scale-Up Adjustments :

  • Replace batch reactors with flow reactors to enhance heat/mass transfer .
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. What techniques confirm the absence of toxic byproducts?

  • LC-MS/MS : Detect trace impurities (e.g., residual benzyl chlorides) with a limit of quantification (LOQ) < 0.1% .
  • Genotoxicity Screening : Perform Ames tests (TA98 and TA100 strains) to rule out mutagenic byproducts .

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